molecular formula C19H13ClN2OS B11644819 4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol

4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11644819
M. Wt: 352.8 g/mol
InChI Key: KWPRXHLHSPECML-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a thiophene ring, a benzodiazepine core, and a phenol group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The incorporation of a thiophene ring in the structure enhances its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated benzodiazepine intermediate in the presence of a palladium catalyst.

    Chlorination and Phenol Formation: The final steps involve chlorination of the benzodiazepine core and subsequent introduction of the phenol group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating anxiety, epilepsy, and other neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The thiophene ring may contribute to additional interactions with other molecular targets, potentially enhancing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

Uniqueness

4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to the combination of the benzodiazepine core and the thiophene ring, which may result in enhanced biological activity and potential therapeutic applications compared to other benzodiazepines.

Properties

Molecular Formula

C19H13ClN2OS

Molecular Weight

352.8 g/mol

IUPAC Name

4-chloro-2-(2-thiophen-2-yl-3H-1,5-benzodiazepin-4-yl)phenol

InChI

InChI=1S/C19H13ClN2OS/c20-12-7-8-18(23)13(10-12)16-11-17(19-6-3-9-24-19)22-15-5-2-1-4-14(15)21-16/h1-10,23H,11H2

InChI Key

KWPRXHLHSPECML-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C3=C(C=CC(=C3)Cl)O)C4=CC=CS4

Origin of Product

United States

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